N-(2H-1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-3-oxopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-3-oxopropanamide is an organic compound that features a benzodioxole ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-3-oxopropanamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Nitration of Benzodioxole: The benzodioxole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Amidation Reaction: The nitrated benzodioxole is reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-3-oxopropanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Formation of N-(2H-1,3-benzodioxol-5-yl)-3-(4-aminophenyl)-3-oxopropanamide.
Substitution: Various substituted amides depending on the nucleophile used.
Oxidation: Quinone derivatives of the benzodioxole ring.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-3-oxopropanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-3-oxopropanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-3-(4-aminophenyl)-3-oxopropanamide: Similar structure but with an amine group instead of a nitro group.
N-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3-oxopropanamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-3-oxopropanamide is unique due to the presence of both a benzodioxole ring and a nitrophenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-3-oxopropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c19-13(10-1-4-12(5-2-10)18(21)22)8-16(20)17-11-3-6-14-15(7-11)24-9-23-14/h1-7H,8-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBGDRGKGPDNGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.